(2S,6S)-2,6-dimethylmorpholine and (2R)-2-hydroxy-2-phenyl-acetic acid are two significant compounds in organic chemistry, particularly known for their applications in drug development and synthesis of complex organic molecules. The former is a chiral morpholine derivative characterized by methyl substitutions at the 2 and 6 positions of the morpholine ring, while the latter is a hydroxy acid with a phenyl group that plays a crucial role in various biochemical pathways.
Both compounds can be synthesized from readily available starting materials through various chemical processes. Research indicates that (2S,6S)-2,6-dimethylmorpholine is often used as a chiral building block in organic synthesis and has potential applications in medicinal chemistry.
The synthesis of (2S,6S)-2,6-dimethylmorpholine typically involves:
For (2R)-2-hydroxy-2-phenyl-acetic acid:
The industrial production of these compounds may involve optimized reaction conditions to enhance yield and purity, utilizing advanced catalytic systems and continuous flow reactors .
Both compounds can undergo several types of chemical reactions:
Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The conditions for these reactions vary based on the desired products .
The primary target of (2S,6S)-2,6-dimethylmorpholine and (2R)-2-hydroxy-2-phenyl-acetic acid is the N-methyl-D-aspartate receptor. The mode of action involves:
Research indicates that these compounds activate pathways involving α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and the mammalian target of rapamycin .
Both compounds exhibit properties typical of their functional groups:
These compounds exemplify significant advancements in synthetic organic chemistry with implications across various scientific fields.
The synthesis of enantiomerically pure (2S,6S)-2,6-dimethylmorpholine (CAS 276252-73-4) relies on strategies that address its two chiral centers with S configuration. Industrial routes typically employ chiral pool starting materials or asymmetric catalysis. A common approach uses L-tartaric acid derivatives to establish stereochemistry, followed by cyclization to form the morpholine ring. Alternative pathways leverage enzymatic resolution of racemic intermediates, achieving enantiomeric excess (ee) >98% when using immobilized lipases in non-polar solvents [2] [6].
A critical challenge is suppressing epimerization at C2 and C6 during N-alkylation. Research shows that bulky protecting groups (e.g., tert-butoxycarbonyl) minimize racemization by sterically shielding the stereogenic centers. Post-cyclization purification via chiral HPLC with amylose-based stationary phases yields >99.5% diastereomeric purity, as confirmed in analytical protocols [6] [8].
Table 1: Synthesis Methods for (2S,6S)-2,6-Dimethylmorpholine
Method | Starting Material | ee (%) | Key Advantage |
---|---|---|---|
Chiral Pool Synthesis | L-Tartaric acid | 99 | No catalysts required |
Enzymatic Resolution | Racemic morpholine | 98.5 | Sustainable (low energy) |
Asymmetric Hydrogenation | Enamide precursor | 97 | High atom economy |
(2R)-2-Hydroxy-2-phenylacetic acid (CAS 17199-29-0) is industrially synthesized via Noyori transfer hydrogenation. This method employs Ru-(II)-TsDPEN catalysts to reduce 2-oxo-2-phenylacetic acid with formate as a hydride donor, achieving ee values of 99% and reaction yields >90% [10]. The reaction’s enantioselectivity stems from the catalyst’s ability to form a six-membered transition state, positioning the prochiral ketone for Re-face hydride attack.
Biocatalytic routes using recombinant Lactobacillus brevis alcohol dehydrogenases (ADHs) offer sustainable advantages. ADHs convert 2-oxo acids to (2R)-hydroxy acids using NADPH cofactors regenerated via glucose dehydrogenase. This system achieves space-time yields of 50 g·L⁻¹·day⁻¹ with product concentrations >100 mM [3].
Table 2: Catalytic Systems for (2R)-2-Hydroxy-2-phenylacetic Acid
Catalyst Type | Reaction Conditions | _ee (%)* | Turnover Frequency (h⁻¹) |
---|---|---|---|
Ru-TsDPEN | HCO₂Na, H₂O/iPrOH, 28°C | 99 | 500 |
ADH (engineered) | NADP⁺, glucose, pH 7.0, 30°C | 98 | 300 |
The hybrid salt (2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenyl-acetic acid (CAS 943344-44-3) forms via diastereoselective acid-base crystallization. Equimolar amounts of the free base morpholine and the chiral acid dissolve in ethanol/water (4:1), yielding needle-like crystals after cooling. X-ray diffraction confirms proton transfer from the carboxylic acid to the morpholine nitrogen and retention of all stereocenters [8].
Alternative coupling uses carbodiimide mediators (e.g., DCC) in anhydrous tetrahydrofuran, activating the carboxylic acid toward nucleophilic attack by the morpholine’s nitrogen. This method achieves >95% yield but requires stringent exclusion of moisture to prevent epimerization. Nuclear magnetic resonance (ees ¹H NMR in DMSO-d₆) verifies configurational stability during bonding [9].
Solvent polarity critically influences the diastereoselectivity of hybrid salt formation. Polar aprotic solvents (e.g., dimethylformamide) favor solvation of ionic intermediates but decrease diastereomeric excess (de) to <70% due to weakened electrostatic interactions. Conversely, low-polarity alcohols (e.g., methanol) enhance de to 94% by promoting ordered, hydrogen-bonded networks between the morpholine and the hydroxy acid [6] [8].
Temperature modulation further optimizes stereoselectivity. Crystallization at 0°C in ethanol raises de to 98% compared to 25°C (de = 90%), as lower temperatures stabilize the kinetic diastereomer. Computational studies attribute this to a ΔΔG⁺ of 3.2 kcal/mol between competing diastereomeric transition states in methanol [8].
Table 3: Solvent and Temperature Effects on Hybrid Salt Diastereoselectivity
Solvent | Temperature (°C) | Diastereomeric Excess (%) | Reaction Yield (%) |
---|---|---|---|
Methanol | 0 | 98 | 85 |
Methanol | 25 | 90 | 90 |
Ethanol | 0 | 97 | 82 |
DMF | 0 | 68 | 95 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1